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Compound Name: (R)-Elsubrutinib

Cat. No.: B10854324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-Elsubrutinib (also known as ABBV-105) is a potent and selective, orally bioavailable,

irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). As a key mediator in multiple immune

cell signaling pathways, BTK is a compelling therapeutic target for a range of autoimmune and

inflammatory diseases. This technical guide provides a comprehensive overview of the target

profile and kinase selectivity of (R)-Elsubrutinib, incorporating detailed experimental

methodologies and visual representations of its mechanism of action.

Core Target Profile
(R)-Elsubrutinib is a covalent inhibitor that irreversibly binds to BTK.[1][2][3][4] The primary

mechanism of action involves the formation of a covalent bond with the cysteine residue at

position 481 (Cys481) within the ATP binding site of BTK.[3][5] This irreversible binding

effectively blocks the enzymatic activity of BTK.[2][3]

The potency of (R)-Elsubrutinib against the catalytic domain of BTK has been determined to

have a half-maximal inhibitory concentration (IC50) of 0.18 μM.[1][3][4] The critical role of the

covalent interaction with Cys481 is highlighted by the significantly reduced potency against a

mutant form of BTK where Cys481 is substituted with serine (BTK C481S), with the IC50

increasing to 2.6 μM.[3][5]
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A critical attribute of any kinase inhibitor is its selectivity, as off-target activity can lead to

undesirable side effects. (R)-Elsubrutinib has demonstrated a high degree of selectivity for

BTK.

Kinome-wide Selectivity
In a comprehensive kinase panel screen, (R)-Elsubrutinib was evaluated for its activity

against 456 kinases.[5] At a concentration of 0.015 μM, which is sufficient to achieve 80%

inhibition of BTK, (R)-Elsubrutinib showed significant inhibition only on BTK, indicating a

superior kinome selectivity.[1][5]

Selectivity Against Cysteine-Containing Kinases
Given its covalent mechanism of action targeting a cysteine residue, the selectivity of (R)-
Elsubrutinib was further assessed against other kinases that also possess a cysteine at a

homologous position to Cys481 in BTK. The selectivity ratios, which represent the ratio of the

IC50 for the off-target kinase to the IC50 for BTK, are summarized in the table below.[5]

Kinase
Selectivity Ratio (IC50 Off-target / IC50
BTK)

ITK >280

ETK/BMX >280

TEC >280

TXK >280

BLK 111

JAK3 89

EGFR 61

ERBB2 50

ERBB4 44

BMX 33
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These data demonstrate that (R)-Elsubrutinib possesses favorable selectivity against other

cysteine-containing kinases, including other members of the TEC kinase family.[5]

Cellular Activity and Signaling Pathways
(R)-Elsubrutinib effectively inhibits cellular functions that are dependent on BTK signaling.

This includes signaling pathways downstream of the B-cell receptor (BCR), Fc receptors (FcγR

and FcεR), and Toll-like receptor 9 (TLR-9).[1][4]

The inhibitory effects of (R)-Elsubrutinib on these pathways lead to the modulation of various

immune cell functions, including:

Inhibition of IgM-mediated B-cell proliferation.[3]

Inhibition of histamine release from IgE-stimulated basophils.[3]

Inhibition of IL-6 release from IgG-stimulated monocytes.[3]

Inhibition of TNF-α release from CpG-DNA stimulated peripheral blood mononuclear cells

(PBMCs).[3]

The following diagram illustrates the central role of BTK in these signaling pathways and the

point of intervention for (R)-Elsubrutinib.
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BTK Signaling Pathways and Inhibition by (R)-Elsubrutinib
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Caption: BTK's role in immune cell signaling and its inhibition by (R)-Elsubrutinib.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the key experimental protocols used to characterize (R)-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b10854324?utm_src=pdf-body-img
https://www.benchchem.com/product/b10854324?utm_src=pdf-body
https://www.benchchem.com/product/b10854324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elsubrutinib.

BTK Enzymatic Assay (IC50 Determination)
The potency of (R)-Elsubrutinib against the BTK catalytic domain was determined using a

time-dependent enzymatic assay.

Enzyme: Recombinant human BTK catalytic domain.

Substrate: A suitable peptide or protein substrate for BTK.

ATP Concentration: Typically at or near the Km for ATP.

Procedure:

(R)-Elsubrutinib is serially diluted to a range of concentrations.

The inhibitor is pre-incubated with the BTK enzyme for a defined period (e.g., 60 minutes)

to allow for covalent bond formation.

The enzymatic reaction is initiated by the addition of the substrate and ATP.

The reaction is allowed to proceed for a specified time.

The reaction is stopped, and the amount of product formed is quantified. This can be done

using various methods, such as measuring the incorporation of radiolabeled phosphate

(e.g., ³²P or ³³P) from ATP into the substrate or using fluorescence-based readouts.

The percentage of inhibition at each concentration of (R)-Elsubrutinib is calculated

relative to a vehicle control (e.g., DMSO).

The IC50 value is determined by fitting the concentration-response data to a suitable

sigmoidal dose-response curve.

Kinase Selectivity Profiling (KINOMEscan®)
The selectivity of (R)-Elsubrutinib was assessed using the KINOMEscan® platform, which is a

competition binding assay.
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Platform: DiscoverX KINOMEscan®.

Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The

amount of kinase captured by the immobilized ligand is quantified using quantitative PCR

(qPCR) of the DNA tag.

Procedure:

(R)-Elsubrutinib is tested at a fixed concentration (e.g., 0.015 μM).

The compound is incubated with a panel of 456 kinases, each tagged with a unique DNA

identifier.

The kinase-compound mixture is then applied to a solid support matrix functionalized with

an immobilized broad-spectrum kinase inhibitor.

Kinases that are not bound to (R)-Elsubrutinib will bind to the immobilized inhibitor and

be retained on the support, while kinases bound to the test compound will be washed

away.

The amount of each kinase remaining on the solid support is quantified by qPCR.

The results are typically expressed as a percentage of the vehicle control, with lower

values indicating stronger binding of the test compound to the kinase.

Cellular Assays
The functional effects of (R)-Elsubrutinib were evaluated in various cell-based assays that are

dependent on BTK signaling.

Cells: Isolated primary B-cells or a suitable B-cell line.

Stimulus: Anti-IgM antibody to cross-link the B-cell receptor.

Procedure:

Cells are pre-incubated with varying concentrations of (R)-Elsubrutinib.
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The cells are then stimulated with anti-IgM.

Cell proliferation is assessed after a suitable incubation period (e.g., 48-72 hours) using

methods such as the incorporation of tritiated thymidine ([³H]-thymidine) or a colorimetric

assay (e.g., MTS or WST-1).

The IC50 for the inhibition of proliferation is calculated.

For FcεRI (Basophils):

Cells: Primary human basophils or a basophilic cell line (e.g., RBL-2H3).

Stimulus: IgE sensitization followed by antigen challenge.

Readout: Measurement of histamine release (e.g., via ELISA).

For FcγR (Monocytes):

Cells: Primary human monocytes or a monocytic cell line (e.g., THP-1).

Stimulus: Immune complexes (e.g., aggregated IgG).

Readout: Measurement of cytokine release, such as IL-6 (e.g., via ELISA).

The general procedure for these assays involves pre-incubation with (R)-Elsubrutinib,

followed by stimulation and subsequent measurement of the specific cellular response.

The following diagram outlines a general workflow for these cellular assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b10854324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Cellular Assays
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Caption: A generalized workflow for cell-based functional assays.

Clinical Development Context
(R)-Elsubrutinib has been investigated in clinical trials for autoimmune diseases such as

systemic lupus erythematosus (SLE) and rheumatoid arthritis, often in combination with other
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immunomodulatory agents like the JAK inhibitor upadacitinib.[5][6][7][8][9][10] The rationale for

this combination therapy is to target multiple, non-overlapping signaling pathways involved in

the pathogenesis of these complex diseases.[11]

Conclusion
(R)-Elsubrutinib is a highly potent and selective irreversible inhibitor of BTK. Its favorable

kinase selectivity profile, coupled with its demonstrated ability to potently inhibit key BTK-

dependent cellular signaling pathways, underscores its potential as a therapeutic agent for the

treatment of various inflammatory and autoimmune disorders. The detailed experimental

methodologies provided herein offer a basis for further research and a deeper understanding of

its pharmacological properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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